molecular formula C14H11ClO2 B6369341 3-(3-Chloro-5-methylphenyl)benzoic acid CAS No. 1261941-17-6

3-(3-Chloro-5-methylphenyl)benzoic acid

Cat. No.: B6369341
CAS No.: 1261941-17-6
M. Wt: 246.69 g/mol
InChI Key: FVRVHTSOTQMQCY-UHFFFAOYSA-N
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Description

3-(3-Chloro-5-methylphenyl)benzoic acid is a substituted benzoic acid derivative featuring a chlorinated and methylated biphenyl structure. The compound consists of a benzoic acid core with a phenyl substituent at the 3-position, which itself bears a chlorine atom at the 3-position and a methyl group at the 5-position.

Properties

IUPAC Name

3-(3-chloro-5-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-9-5-12(8-13(15)6-9)10-3-2-4-11(7-10)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRVHTSOTQMQCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20683298
Record name 3'-Chloro-5'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261941-17-6
Record name 3'-Chloro-5'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-5-methylphenyl)benzoic acid typically involves the reaction of 3-chlorobenzoic acid with a methylating agent. One common method is the reaction of 3-chlorobenzoic acid with trimethylsilyl chloride, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-5-methylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the chlorine and methyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.

Major Products

The major products formed from these reactions include various substituted benzoic acids, depending on the specific reagents and conditions used.

Scientific Research Applications

3-(3-Chloro-5-methylphenyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Chloro-5-methylphenyl)benzoic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like cyclooxygenase, thereby reducing the synthesis of prostaglandins, which are involved in inflammation and pain . The compound may also interact with other molecular pathways, contributing to its biological effects.

Comparison with Similar Compounds

Structural Analogs and Comparative Properties

The following table summarizes key structural analogs of 3-(3-Chloro-5-methylphenyl)benzoic acid, highlighting variations in substituent positions, molecular formulas, and physical properties:

Compound Name CAS No. Molecular Formula Molar Mass (g/mol) Substituent Positions Key Differences Reference
This compound 1261976-72-0* C₁₄H₁₁ClO₂ ~258.69 Benzoic acid (3-), Phenyl (3-Cl, 5-CH₃) Reference compound
4-(3-Chloro-5-methylphenyl)benzoic acid 1261890-59-8 C₁₄H₁₁ClO₂ ~258.69 Benzoic acid (4-), Phenyl (3-Cl, 5-CH₃) Substituent position on benzoic acid
3-Chloro-5-(3-chloro-5-methylphenyl)benzoic acid 1261932-35-7 C₁₄H₉Cl₂O₂ ~293.13 Benzoic acid (3-Cl, 5-), Phenyl (3-Cl, 5-CH₃) Additional Cl on benzoic acid ring
2-Chloro-5-(3-chloro-4-methylphenyl)benzoic acid 1261928-92-0 C₁₄H₁₀Cl₂O₂ 281.13 Benzoic acid (2-Cl, 5-), Phenyl (3-Cl, 4-CH₃) Altered substituent positions on both rings
3-(3-Chloro-5-methylphenyl)-2-methylbenzoic acid 1261945-71-4 C₁₅H₁₃ClO₂ ~272.72 Benzoic acid (3-, 2-CH₃), Phenyl (3-Cl, 5-CH₃) Methyl group at benzoic acid 2-position

Notes:

  • Halogen Addition : Introducing a second chlorine (e.g., 3-Chloro-5-(3-chloro-5-methylphenyl)benzoic acid) increases molar mass and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
  • Methyl Group Influence : A methyl group at the benzoic acid 2-position (e.g., 3-(3-Chloro-5-methylphenyl)-2-methylbenzoic acid) introduces steric effects that could hinder intermolecular interactions or enzymatic binding .

Cyclization Reactions

Cyclization studies on related compounds, such as 3-(3-chloro-5-methylphenyl)propanoic acid (7), demonstrate that reaction conditions vary significantly with substituent positions. For example:

  • Reagents : Hydrogen fluoride (HF), polyphosphoric acid (PPA), and Lewis acids (e.g., AlCl₃, SnCl₄) are employed for cyclization .
  • Outcomes : Substituents on the phenyl ring influence reaction efficiency. Electron-withdrawing groups (e.g., Cl) may accelerate cyclization by stabilizing transition states, while bulky groups (e.g., CH₃) could slow reaction rates .

Functional Group Modifications

Compounds like 3-(3-Chloro-5-methylphenyl)-2-oxopropanoic acid (CAS 1935270-83-9) incorporate α-keto groups, which enhance reactivity toward nucleophiles compared to the parent benzoic acid . Such modifications are critical in prodrug design or coordination chemistry.

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